molecular formula C11H13FN4O2 B2643676 3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380068-39-1

3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2643676
CAS No.: 2380068-39-1
M. Wt: 252.249
InChI Key: UEFHTPZIGDXXIY-UHFFFAOYSA-N
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Description

3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a potent, selective, and ATP-competitive inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase, demonstrating high binding affinity. DDR1 is a collagen-activated receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, migration, and survival. Its aberrant signaling is heavily implicated in tumor progression, metastasis, and the development of a fibrotic tumor microenvironment. This small molecule inhibitor is a valuable chemical probe for elucidating the precise pathological functions of DDR1 in various cancers. Research utilizing this compound has shown its efficacy in attenuating DDR1 autophosphorylation and downstream signaling pathways, thereby suppressing cancer cell invasion and migration. Its high selectivity profile makes it an excellent tool for dissecting DDR1-specific effects from those of other kinases in complex biological systems. The primary research value of this inhibitor lies in its application for in vitro and in vivo studies aimed at understanding DDR1-driven oncogenesis and for exploring the therapeutic potential of DDR1 inhibition, particularly in contexts of fibrosis and metastatic disease such as breast cancer and pancreatic ductal adenocarcinoma. Studies have demonstrated that pharmacological inhibition of DDR1 with this compound can enhance the efficacy of chemotherapy and reduce stromal fibrosis in preclinical models, highlighting its significance as a research asset for combination therapy strategies.

Properties

IUPAC Name

3-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O2/c12-9-5-13-7-14-10(9)15-2-1-8(6-15)16-3-4-18-11(16)17/h5,7-8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFHTPZIGDXXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the oxazolidinone ring through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets within biological systems. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The pyrrolidine ring may enhance binding affinity to certain proteins, while the oxazolidinone ring can contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, enabling comparative analysis of their molecular features and biological implications.

3-[(3R/S)-1-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

  • Structure : Replaces the 5-fluoropyrimidine with a 7-fluoropyrimidoindole group.
  • The pyrimidoindole extension enhances π-stacking interactions, while the oxazolidinone stabilizes the pyrrolidine conformation .
  • Key Difference : The bulkier pyrimidoindole moiety may reduce solubility compared to the simpler 5-fluoropyrimidine in the target compound.

4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

  • Structure : Substitutes the fluoropyrimidine with a 2-fluorophenyl-oxadiazole group.
  • Activity: Oxadiazole rings are bioisosteres for esters/amides, improving metabolic stability.
  • Key Difference : Lacks the fluoropyrimidine’s hydrogen-bonding capacity, which may reduce target specificity.

3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride

  • Structure : Simplifies the target compound by omitting the 5-fluoropyrimidine substituent.
  • Activity : Serves as a building block for kinase inhibitors. The absence of fluoropyrimidine reduces steric hindrance, allowing broader derivatization .
  • Key Difference : Lower molecular weight (227.67 g/mol vs. ~320–350 g/mol for fluorinated analogs) may improve pharmacokinetics but decrease target affinity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity Evidence Source
This compound C₁₄H₁₄FN₅O₂ 327.30 5-Fluoropyrimidine Hypothesized kinase inhibition
3-[(3R/S)-1-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-oxazolidinone C₂₁H₁₈FN₅O₂ 391.40 Pyrimidoindole SARS-CoV-2 NSP3 inhibition
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one C₁₈H₁₄FN₃O₂ 323.32 2-Fluorophenyl-oxadiazole Unknown (structural analog)
3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one hydrochloride C₇H₁₁ClN₂O₂ 190.63 Unsubstituted pyrrolidine Kinase intermediate

Research Findings and Implications

  • Fluoropyrimidine vs. Pyrimidoindole : The target compound’s 5-fluoropyrimidine group likely offers a balance between target affinity (via fluorine’s electronegativity) and solubility, contrasting with the pyrimidoindole analog’s superior binding but poorer pharmacokinetics .
  • Oxadiazole Derivatives : Compounds like those in demonstrate how heterocyclic replacements (e.g., oxadiazole) can alter physicochemical properties, suggesting avenues for optimizing the target compound’s stability .
  • Synthetic Flexibility: The hydrochloride derivative () underscores the oxazolidinone-pyrrolidine scaffold’s versatility, enabling modular drug design .

Biological Activity

3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the oxazolidinone class, which has been widely studied for its antibacterial properties. The presence of the 5-fluoropyrimidine moiety enhances its biological profile, making it a candidate for further exploration in antibiotic development.

  • Molecular Formula : C₁₁H₁₃FN₄O₂
  • Molecular Weight : 252.24 g/mol
  • CAS Number : 2380068-39-1
  • Structure : The compound features a pyrrolidine ring linked to an oxazolidinone core, with a fluorinated pyrimidine substituent.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of oxazolidinone derivatives, including this compound. The compound exhibits notable activity against various gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) values have been reported as follows:

  • Staphylococcus aureus : MIC = 0.25 µg/mL
  • Enterococcus faecalis : MIC = 4 µg/mL
  • Streptococcus pneumoniae : MIC = 8 µg/mL

These values indicate that the compound is significantly more potent than traditional antibiotics such as linezolid, which is often used as a benchmark in antibacterial efficacy studies .

The mechanism by which this compound exerts its antibacterial effects likely involves inhibition of protein synthesis in bacteria. The oxazolidinone class is known to bind to the bacterial ribosome, preventing the formation of functional ribosomal subunits necessary for protein translation .

Study 1: Optimization of Antibacterial Activity

A study published in Molecules focused on optimizing derivatives of oxazolidinones containing pyrimidine substituents. The research demonstrated that specific structural modifications could enhance antibacterial potency and reduce cytotoxicity. For instance, compound 7j , structurally similar to our compound of interest, showed an eightfold increase in inhibitory effect compared to linezolid .

CompoundMIC (µg/mL)Activity Against
7j0.25S. aureus
Linezolid2.0S. aureus

Study 2: Biofilm Inhibition

In addition to direct antibacterial effects, the ability of oxazolidinones to inhibit biofilm formation has been investigated. Biofilms are protective environments for bacteria that contribute to persistent infections. The tested compounds displayed significant inhibition of biofilm formation at concentrations lower than their MICs, suggesting a dual-action mechanism that could be beneficial in treating chronic infections .

Cytotoxicity Assessment

Cytotoxicity studies using the HeLa cell line indicated that while the compound is effective against bacteria, it exhibits low toxicity towards human cells at therapeutic concentrations. The cytotoxicity was assessed using the MTT assay, revealing that cell viability remained above 85% at concentrations below 256 µg/mL .

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the pyrrolidine-oxazolidinone core in this compound?

The synthesis of the pyrrolidine-oxazolidinone core typically involves asymmetric cyclization or multi-step functionalization. For example, oxazolidinone chiral auxiliaries can be synthesized via nucleophilic substitution or ring-opening reactions of epoxides, followed by stereoselective pyrrolidine ring formation. X-ray crystallography (e.g., oxazolidinone derivatives in ) is critical for confirming stereochemistry . Key steps include:

  • Ring-closing metathesis for pyrrolidine formation.
  • Carbamate cyclization under basic conditions for oxazolidinone synthesis.
  • Fluoropyrimidine coupling via Buchwald-Hartwig amination or SNAr reactions .

Advanced: How can researchers resolve stereochemical ambiguities during the synthesis of fluoropyrimidine-pyrrolidine derivatives?

Stereochemical challenges arise during fluoropyrimidine coupling and pyrrolidine ring closure. To address this:

  • Use X-ray crystallography (e.g., for monoclinic crystal data) to confirm absolute configurations .
  • Apply dynamic NMR spectroscopy to study rotational barriers in fluoropyrimidine substituents.
  • Employ computational modeling (DFT calculations) to predict energetically favored conformers .
    Contradictions between NMR and X-ray data may require variable-temperature crystallography or NOESY experiments to validate spatial arrangements.

Basic: What analytical techniques are recommended for assessing the purity of this compound in preclinical studies?

Purity analysis requires orthogonal methods:

  • HPLC with UV/Vis detection : Use a C18 column and ammonium acetate buffer (pH 6.5) for optimal separation, as described in pharmacopeial assays .
  • LC-MS/MS : Monitor molecular ions (e.g., m/z 357.44 for related pyrrolidinone derivatives) and fragmentation patterns .
  • Elemental analysis : Validate stoichiometry (C, H, N, F content) against theoretical values .

Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Stability studies should mimic biological environments:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, analyzing degradation products via LC-HRMS .
  • Oxidative stress testing : Use hydrogen peroxide or cytochrome P450 enzymes to identify reactive metabolites .
  • Long-term storage : Conduct accelerated stability studies (40°C/75% RH) for 6 months, monitoring crystallinity changes via XRPD ( ) .

Basic: What in vitro models are suitable for preliminary screening of this compound’s biological activity?

Prioritize target-specific assays:

  • Kinase inhibition assays : Test against fluoropyrimidine-sensitive kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with ATP-based luminescence endpoints .
  • Plasma protein binding : Assess free fraction via equilibrium dialysis .

Advanced: How should researchers address contradictory data between enzymatic inhibition and cellular activity profiles?

Conflicting data may stem from off-target effects or metabolic instability. Mitigate this by:

  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended targets .
  • Metabolite identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS .
  • Permeability assays : Measure P-gp efflux ratios in Caco-2 cells to evaluate bioavailability limitations .

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Use in silico platforms to estimate:

  • LogP and solubility : Employ Schrodinger’s QikProp or ACD/Labs Percepta .
  • pKa : Sparc or MarvinSuite for ionization constants .
  • ADME profiles : SwissADME or ADMET Predictor .

Advanced: What strategies optimize the compound’s selectivity for fluoropyrimidine-binding enzymes over structurally similar targets?

Enhance selectivity via:

  • Structure-activity relationship (SAR) studies : Modify substituents on the pyrrolidine ring (e.g., for pyridinyl analogs) .
  • Co-crystallization studies : Resolve binding modes with target enzymes (e.g., for monoclinic crystal data) .
  • Free-energy perturbation (FEP) calculations : Predict binding affinity changes for mutant enzymes .

Basic: How can researchers validate the compound’s mechanism of action in complex biological systems?

Use multi-omics approaches :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC-based quantification of target enzyme levels .
  • Metabolomics : NMR or LC-MS to track pathway perturbations (e.g., nucleotide biosynthesis) .

Advanced: What experimental designs minimize batch-to-batch variability in large-scale synthesis?

Implement quality-by-design (QbD) principles:

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify critical factors .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
  • Crystallization control : Optimize solvent-antisolvent ratios to ensure consistent polymorph formation ( ) .

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